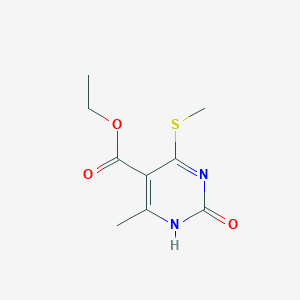
Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxylate ester group (COOEt), a methylthio group (SCH3), and a ketone group (C=O) attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring with various substituents. The presence of the carboxylate ester group, methylthio group, and ketone group would significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The carboxylate ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The ketone group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the polarizable sulfur atom in the methylthio group could impact the compound’s solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Chemical Transformations and Synthesis
This compound is involved in complex chemical transformations, such as ring expansion and nucleophilic substitution reactions. For example, in one study, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate underwent reactions with thiophenolates leading to ring expansion and/or nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media. This showcases the compound's role in facilitating diverse chemical pathways and the synthesis of novel compounds with potential pharmacological applications (Fesenko et al., 2010).
Antimicrobial Applications
Another significant area of research involves the compound's derivatives in antimicrobial studies. For instance, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, including this compound, demonstrated potent antibacterial and antifungal activities. This suggests its potential as a scaffold for developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Tiwari et al., 2018).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, this compound is a precursor for synthesizing diverse heterocyclic systems, indicating its versatility in contributing to the synthesis of compounds with varied biological activities. For example, it has been used to synthesize derivatives with activity against various microorganisms, demonstrating its utility in creating bioactive molecules (Śladowska et al., 1990).
Novel Compound Synthesis
Research has also explored its transformation into novel tricyclic compounds through base-promoted cascade reactions, further illustrating its potential in synthetic organic chemistry for generating complex molecular architectures (Shutalev et al., 2008).
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5(2)10-9(13)11-7(6)15-3/h4H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQMHMWYJMWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

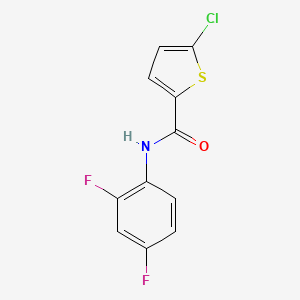
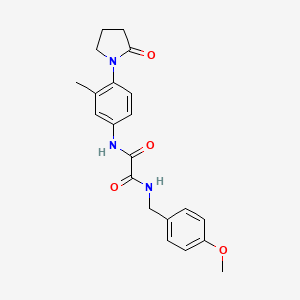


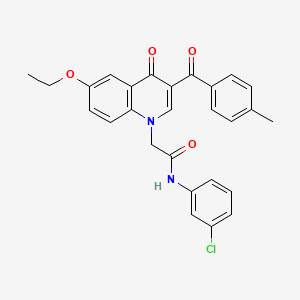
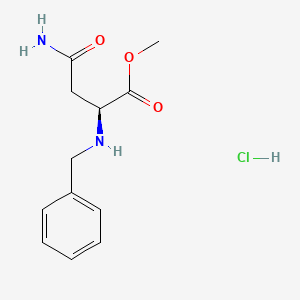
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2879340.png)
![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)
![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)
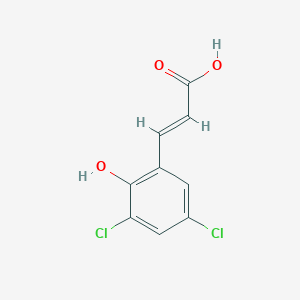

![1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B2879351.png)
![2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2879352.png)